4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O4S3/c23-22(24,25)16-5-1-2-6-17(16)26-18(31)13-35-21-29-28-20(36-21)27-19(32)14-7-9-15(10-8-14)37(33,34)30-11-3-4-12-30/h1-2,5-10H,3-4,11-13H2,(H,26,31)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEDGFYOODBXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Trifluoromethyl Aniline Moiety: This step involves the reaction of the thiadiazole intermediate with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Pyrrolidine Sulfonyl Group: The final step involves the sulfonylation of the intermediate with 4-pyrrolidin-1-ylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Employed as a probe to study biological processes involving thiadiazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with other sulfonyl-linked heterocycles, particularly those containing 1,3,4-thiadiazole or pyrazole scaffolds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Sulfonamide and Sulfanyl Motifs: The pyrrolidine-sulfonyl group in the target compound may enhance solubility compared to non-sulfonylated analogs like the methylsulfanyl-thiadiazole derivatives . Sulfonamides are well-documented in targeting enzymes such as carbonic anhydrases and kinases .
Fluorinated Aromatic Groups : The trifluoromethylphenyl group in the target compound mirrors the fluorophenyl substituents in compounds from and , which are associated with improved metabolic stability and hydrophobic interactions in target binding .
Thiadiazole Core : The 1,3,4-thiadiazole ring is a common scaffold in anti-inflammatory and antimicrobial agents. Its conjugation with sulfanyl groups (as in the target compound) may influence redox activity or metal chelation, as seen in related triazole-thiadiazole hybrids .
Synthetic Flexibility : The target compound’s synthesis likely involves multi-step coupling, similar to the preparation of S-alkylated 1,2,4-triazoles or nicotinamide-thiadiazoles , where regioselectivity and tautomerism (e.g., thione vs. thiol forms) are critical for functional group integrity .
Biological Activity
The compound 4-(pyrrolidine-1-sulfonyl)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine sulfonamide and the incorporation of the thiadiazole moiety. The general synthetic route can be summarized as follows:
- Formation of Pyrrolidine Sulfonamide : The pyrrolidine ring is formed through a reaction involving sulfonyl chloride and pyrrolidine.
- Thiadiazole Formation : The thiadiazole ring is synthesized using appropriate thioketones and hydrazine derivatives.
- Final Coupling Reaction : The final step involves coupling the thiadiazole with the trifluoromethyl phenyl group via a carbamoylation reaction.
Anticonvulsant Activity
Research indicates that compounds containing similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity in animal models of epilepsy. In a study assessing various compounds, those with a trifluoromethyl moiety demonstrated increased binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in seizure activity modulation .
Antibacterial Activity
The sulfonamide functionality in this compound is known for its antibacterial properties. Studies have shown that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. A series of synthesized compounds bearing similar structures were evaluated for antibacterial activity against various strains, demonstrating effectiveness particularly against Gram-positive bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 0–5°C .
- Sulfonylation : Introduction of the pyrrolidine-1-sulfonyl group using pyrrolidine and sulfonyl chloride in dichloromethane at room temperature .
- Carbamoyl linkage : Coupling of the trifluoromethylphenyl carbamoyl moiety via EDCI/HOBt-mediated amidation in DMF . Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) and monitored via TLC/HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for proton/environment analysis; FT-IR for functional group identification (e.g., S=O stretches at ~1350 cm⁻¹) .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass determination : High-resolution mass spectrometry (HRMS) in ESI+ mode .
Q. What factors influence the compound’s stability and solubility?
- Solubility : Poor aqueous solubility due to hydrophobic moieties (trifluoromethyl, benzamide); DMSO or DMF is recommended for in vitro assays .
- Stability : Susceptible to hydrolysis in basic conditions; store at –20°C in anhydrous environments. Accelerated stability studies (40°C/75% RH for 4 weeks) validate degradation profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lowering cyclization temperatures (0–5°C) minimizes side-product formation in thiadiazole synthesis .
- Catalyst screening : Use of DMAP in sulfonylation steps increases reaction efficiency by 20–30% .
- Solvent optimization : Replacing DMF with THF in amidation reduces racemization risks . Design of Experiments (DoE) approaches, such as factorial designs, systematically evaluate parameter interactions (e.g., time, temperature, solvent ratios) .
Q. How to resolve discrepancies in reported biological activity data?
- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Dose-response validation : Repeat IC₅₀ determinations using 8-point dilution series to confirm potency trends .
Q. How can computational modeling predict biological interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) using crystal structures (PDB IDs) .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, highlighting key residue interactions (e.g., hydrogen bonds with Lys123) .
- QSAR models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity .
Q. What structural modifications enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to improve metabolic stability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrolidine sulfonyl group to increase solubility .
- Prodrug design : Introduce ester moieties at the carbamoyl group for controlled release in vivo .
Q. How to design SAR studies for derivatives?
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., methyl, fluoro, methoxy) on the benzamide and trifluoromethylphenyl groups .
- In vitro screening : Test derivatives in enzyme inhibition (e.g., IC₅₀ against COX-2) and cytotoxicity assays (MTT in HepG2) .
- Cluster analysis : PCA or heatmaps group compounds by activity patterns, guiding lead prioritization .
Q. How to validate the compound’s mechanism of action?
- Target engagement : Cellular thermal shift assays (CETSA) confirm binding to putative targets (e.g., HSP90) .
- CRISPR knockout : Generate target-deficient cell lines to assess activity loss .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How to address contradictions in inhibitory effects across assays?
- Orthogonal assays : Compare results from fluorescence polarization (binding) and functional assays (e.g., ADP-Glo for kinases) .
- Off-target profiling : Screen against Panlabs® panels to rule out non-specific effects .
- Data normalization : Use Z-factor metrics to account for inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
